N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Description
The compound N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride (hereafter referred to as Target Compound) is a pyrimidine derivative featuring a cyclopropyl substituent at the 5-position, a 3-(morpholin-4-ylmethyl)anilino group at the 2-position, and a propylamino linker terminating in a cyclobutanecarboxamide moiety. Its hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, or anticancer candidates .
Properties
Molecular Formula |
C26H37ClN6O2 |
|---|---|
Molecular Weight |
501.1 g/mol |
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H36N6O2.ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);1H |
InChI Key |
YBZGSNFTJJTIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MRT67307 (hydrochloride) involves the synthesis of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MRT67307 is synthesized through a series of reactions involving the coupling of various intermediates.
Hydrochloride salt formation: The free base form of MRT67307 is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for MRT67307 (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
MRT67307 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: MRT67307 can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be carried out to modify the functional groups in MRT67307.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MRT67307 .
Scientific Research Applications
MRT67307 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on autophagy, inflammation, and immune response.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, where kinase inhibition plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways
Mechanism of Action
MRT67307 (hydrochloride) exerts its effects by inhibiting the activity of IKK epsilon and TBK1 kinases. These kinases are involved in the phosphorylation of interferon regulatory factor 3, which is crucial for the expression of interferon-stimulated genes. By blocking this phosphorylation, MRT67307 prevents the activation of these genes, thereby modulating the immune response. Additionally, MRT67307 inhibits ULK1, a key component of the autophagy pathway, suggesting its potential use in autophagy-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues Identified
The following compounds, derived from the provided evidence, share partial structural motifs with the Target Compound:
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Core Structure : Pyrimidine with morpholine (2-position) and bromine (5-position).
- Key Differences :
- Replaces the cyclopropyl group with bromine.
- Features a sulfanyl linker and sulfonamide terminal group instead of a carboxamide.
- Includes a methoxyphenyl substituent.
- Implications: The sulfonamide group may reduce membrane permeability compared to carboxamides.
4-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methyl-N-(3-phenylpropyl)-5-pyrimidinecarboxamide
- Core Structure : Pyrimidine with cyclopropyl (2-position) and a substituted phenyl group (4-position).
- Key Differences: Cyclopropyl is directly attached to the pyrimidine core, unlike the Target Compound’s anilino-linked morpholine. Uses a phenylpropyl carboxamide linker instead of a cyclobutane-terminated propylamino group.
- Implications :
1-[4-(2-Aminopyrimidin-5-yl)phenyl]-N-[3-methylpyridin-4-yl]cyclobutanecarboxamide
- Core Structure: Cyclobutanecarboxamide linked to an aminopyrimidine-phenyl system.
- Key Differences: Aminopyrimidine replaces the morpholin-4-ylmethyl anilino group. Features a pyridine terminal group instead of a propylamino chain.
- The aminopyrimidine could enhance water solubility relative to morpholine .
Structural and Functional Comparison Table
Research Findings and Implications
Morpholine vs. Sulfonamide/Sulfanyl Groups :
- The Target Compound’s morpholine moiety provides hydrogen-bonding capacity, whereas sulfonamide/sulfanyl groups () prioritize steric bulk and electronic effects. This may influence target selectivity in enzyme inhibition.
Methodological Insights
- NMR Analysis : Chemical shift comparisons (e.g., regions A and B in ) could resolve substituent effects on the Target Compound’s pyrimidine environment .
- Ring Puckering Analysis : Cremer-Pople parameters () may explain conformational preferences in the cyclobutane group, impacting binding affinity .
- Lumping Strategies (): Grouping the Target Compound with analogues based on shared pyrimidine-carboxamide motifs could streamline pharmacokinetic modeling .
Biological Activity
N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride, also known as MRT67307, is a synthetic organic compound with significant biological activity, particularly as a dual inhibitor of IKK epsilon and TBK1 kinases. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
| Property | Details |
|---|---|
| Molecular Formula | C26H37ClN6O2 |
| Molecular Weight | 501.1 g/mol |
| IUPAC Name | This compound |
| CAS Registry No. | 1190378-57-4 |
MRT67307 functions primarily as a reversible kinase inhibitor , specifically targeting IKK epsilon and TBK1. These kinases are crucial in the signaling pathways that regulate immune responses and inflammation. By inhibiting these kinases, MRT67307 can suppress the phosphorylation of interferon regulatory factor 3 (IRF3), thereby reducing the expression of interferon-stimulated genes (ISGs) such as interferon-beta, which plays a vital role in antiviral and immune responses .
Antitumor Activity
Research indicates that MRT67307 exhibits potent antitumor effects by modulating the immune response and inhibiting tumor growth. In preclinical studies, it has shown efficacy against various cancer cell lines, including those resistant to conventional therapies .
Inhibition of Autophagy
MRT67307 also inhibits ULK1, a key component of the autophagy pathway. This inhibition suggests potential applications in treating autophagy-related diseases, including neurodegenerative disorders and certain cancers .
Case Studies and Research Findings
- Cancer Treatment : A study demonstrated that MRT67307 effectively reduced tumor size in xenograft models of non-small cell lung cancer (NSCLC). The compound's ability to modulate immune responses contributed to its antitumor efficacy .
- Autoimmune Disorders : In models of autoimmune diseases, MRT67307 exhibited a reduction in inflammatory markers and improved clinical outcomes, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis .
- Viral Infections : The compound has been evaluated for its antiviral properties, particularly against viruses that exploit the TBK1 pathway for replication. Preliminary findings indicate that MRT67307 may inhibit viral replication by disrupting these pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
